4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime
CAS No.:
Cat. No.: VC15890027
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime -](/images/structure/VC15890027.png)
Specification
Molecular Formula | C12H12N2O |
---|---|
Molecular Weight | 200.24 g/mol |
IUPAC Name | (NZ)-N-(4-methyl-2,3-dihydrocyclopenta[b]indol-1-ylidene)hydroxylamine |
Standard InChI | InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)12-9(13-15)6-7-11(12)14/h2-5,15H,6-7H2,1H3/b13-9- |
Standard InChI Key | BCSWFTJJDOFVGP-LCYFTJDESA-N |
Isomeric SMILES | CN1C2=C(/C(=N\O)/CC2)C3=CC=CC=C31 |
Canonical SMILES | CN1C2=C(C(=NO)CC2)C3=CC=CC=C31 |
Introduction
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime is a complex organic compound belonging to the family of indole derivatives. It features a tetrahydrocyclopenta[b]indole core structure, which is characterized by a fused bicyclic system. The compound contains a ketone functional group and an oxime group, indicating potential reactivity and biological activity. The presence of a methyl group at the 4-position contributes to its unique properties and may influence its interactions with biological systems.
Synthesis
The synthesis of 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime involves several steps, typically starting from the parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indole. The reaction conditions, such as temperature and solvent choice, are crucial for achieving high yields and purity of the final product. Purification steps often involve chromatography to ensure the desired purity.
Biological Activity and Potential Applications
Compounds in the indole derivative class have been noted for their potential pharmacological effects. While specific biological activities of 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime are still under investigation, its structural features suggest potential interactions with biological targets. These interactions could lead to applications in medicinal chemistry, particularly in areas where indole derivatives have shown promise.
Potential Application | Description |
---|---|
Medicinal Chemistry | Potential pharmacological effects |
Biological Interactions | Interaction with specific receptors or enzymes |
Research Findings and Future Directions
Studies on the interactions of 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime with biological targets are essential for understanding its mechanism of action. Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural variations affect biological activity. Additionally, assessing toxicity and safety profiles is crucial before considering applications in biological systems.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime, including 1-Methylindole, 5-Hydroxyindole, and 2-Aminobenzothiazole. These compounds exhibit diverse biological activities, such as serotonin-related activities and anticancer effects.
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-Methylindole | Indole core | Simpler structure; widely studied in biological contexts |
5-Hydroxyindole | Hydroxyl group at position 5 | Known for serotonin-related activities |
2-Aminobenzothiazole | Contains a thiazole ring | Exhibits diverse biological activities including anticancer effects |
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